molecular formula C18H12N4O4S B3008929 9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-66-2

9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B3008929
CAS No.: 690251-66-2
M. Wt: 380.38
InChI Key: ORNFMKYEGOLADZ-UHFFFAOYSA-N
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Description

9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H12N4O4S and its molecular weight is 380.38. The purity is usually 95%.
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Biological Activity

9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of thieno[2,3-d]pyrimidines. This compound has garnered interest due to its potential biological activities, including anticancer properties and effects on various biochemical pathways. This article synthesizes current knowledge regarding its biological activity, supported by research findings and data tables.

  • Molecular Formula : C₁₈H₁₂N₄O₄S
  • Molecular Weight : 380.38 g/mol
  • Purity : Typically around 95% .

The biological activity of pyrimidine derivatives, including this compound, is often attributed to their structural similarity to nucleotide bases. This allows them to interact with DNA and RNA, potentially influencing various cellular processes:

  • Target Interaction : Thieno[2,3-d]pyrimidines can act as enzyme inhibitors or receptor antagonists.
  • Biochemical Pathways : These compounds may affect pathways involved in cell proliferation and apoptosis, making them candidates for anticancer therapies .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Activity :
    • Studies have shown that thieno[2,3-d]pyrimidines can inhibit tumor growth by interfering with cancer cell signaling pathways.
    • For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • CNS Activity :
    • Compounds in this class have been reported to exhibit central nervous system (CNS) activities, which may include anxiolytic or antidepressant effects .
  • Hypotensive Effects :
    • Some derivatives have shown potential hypotensive effects, suggesting a role in cardiovascular health .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
CNS ActivityPotential anxiolytic effects
Hypotensive EffectsReduction in blood pressure

Detailed Research Findings

  • Anticancer Studies :
    • A study evaluating the efficacy of various thieno[2,3-d]pyrimidine derivatives found that modifications at specific positions significantly enhanced their anticancer activity. For instance, a derivative with a methoxy group showed improved binding affinity to cancer cell receptors .
  • CNS Effects :
    • Research has indicated that certain thieno[2,3-d]pyrimidines can modulate neurotransmitter systems, potentially leading to therapeutic effects in anxiety and depression models .
  • Cardiovascular Implications :
    • In vitro studies have demonstrated that some derivatives can lower blood pressure through vasodilation mechanisms and inhibition of vascular smooth muscle contraction .

Properties

IUPAC Name

10-methyl-N-(4-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S/c1-10-3-2-8-21-15(10)20-17-13(18(21)24)9-14(27-17)16(23)19-11-4-6-12(7-5-11)22(25)26/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNFMKYEGOLADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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